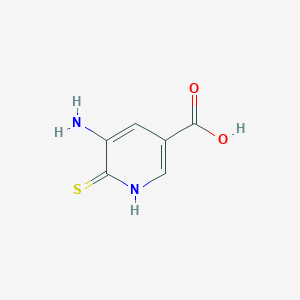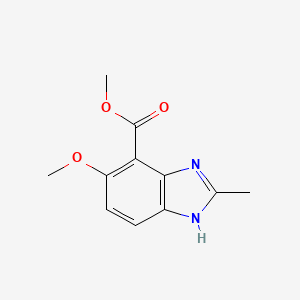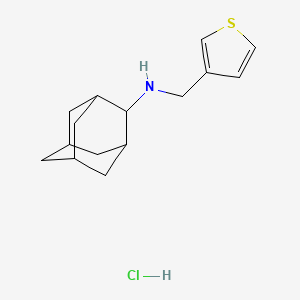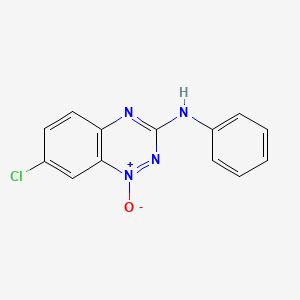![molecular formula C19H17ClN4O4 B15173993 8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15173993.png)
8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrido[3,2-d]pyrimidine core, a morpholine ring, and a carboxylic acid group, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves multiple steps, including the formation of the pyrido[3,2-d]pyrimidine core, the introduction of the morpholine ring, and the addition of the carboxylic acid group. Common synthetic routes may involve:
Cyclization reactions: to form the pyrido[3,2-d]pyrimidine core.
Nucleophilic substitution: to introduce the morpholine ring.
Oxidation reactions: to add the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Temperature control: to ensure optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor binding: Interacting with cell surface receptors and modulating their signaling pathways.
Pathway modulation: Affecting various cellular pathways, such as apoptosis or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid: Similar structure but different positioning of the pyrimidine ring.
8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylquinoline-6-carboxylic acid: Similar structure but different core ring system.
Uniqueness
8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H17ClN4O4 |
|---|---|
Molekulargewicht |
400.8 g/mol |
IUPAC-Name |
8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C19H17ClN4O4/c20-13-9-14(18(26)27)21-17-15(12-3-1-11(10-25)2-4-12)22-19(23-16(13)17)24-5-7-28-8-6-24/h1-4,9,25H,5-8,10H2,(H,26,27) |
InChI-Schlüssel |
MUCYLNDMHXGWLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC3=C(C(=N2)C4=CC=C(C=C4)CO)N=C(C=C3Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B15173924.png)
![6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B15173925.png)
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)-](/img/structure/B15173933.png)
-](/img/structure/B15173936.png)
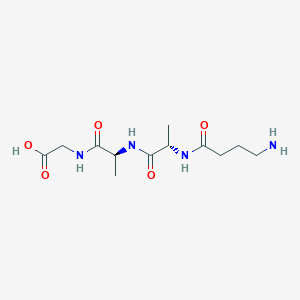
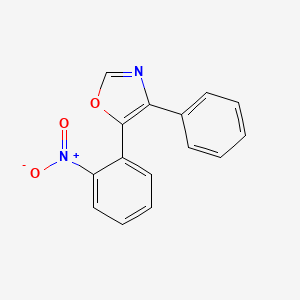
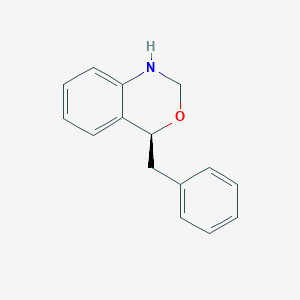
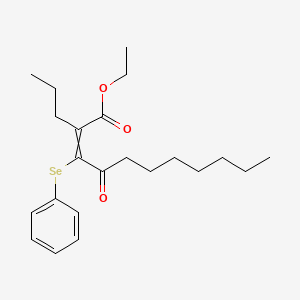

![(3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173970.png)
